
Uridine, 5-(1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-(1-propynyl)-: is a modified nucleoside derived from uridine, where a propynyl group is attached to the fifth carbon of the uracil ring. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable component in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(1-propynyl)- typically involves the alkylation of uridine at the 5-position. One common method includes the use of 5-iodouridine as a starting material, which undergoes a Sonogashira coupling reaction with a terminal alkyne (such as propyne) in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of Uridine, 5-(1-propynyl)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine, 5-(1-propynyl)- can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The uracil ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted uridine derivatives.
Applications De Recherche Scientifique
Uridine, 5-(1-propynyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Uridine, 5-(1-propynyl)- exerts its effects involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of RNA and DNA duplexes. This modification can influence various molecular targets and pathways, including:
RNA Stability: Increases the thermal stability of RNA duplexes, making them more resistant to degradation.
Gene Silencing: Enhances the binding affinity of antisense oligonucleotides to their target mRNA, leading to more efficient gene silencing.
Antiviral Activity: Modulates the replication of viral RNA by incorporating into the viral genome and disrupting its function.
Comparaison Avec Des Composés Similaires
2’-O-methyl-5-(1-propynyl)uridine: Another modified nucleoside with similar stability-enhancing properties.
5-(1-propynyl)-2’-deoxyuridine: A deoxy derivative that also enhances nucleic acid stability.
2’-O-cyanoethyl-5-propynyl-2-thiouridine: Known for its efficient duplex stabilizing properties.
Uniqueness: Uridine, 5-(1-propynyl)- stands out due to its specific modification at the 5-position, which provides a unique combination of enhanced stability and binding affinity. This makes it particularly useful in applications requiring high-affinity nucleic acid interactions .
Propriétés
Numéro CAS |
188254-39-9 |
|---|---|
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
QLOCVMVCRJOTTM-TURQNECASA-N |
SMILES isomérique |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
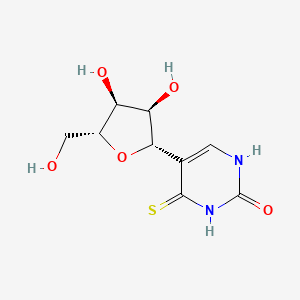
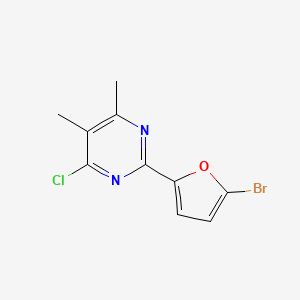
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
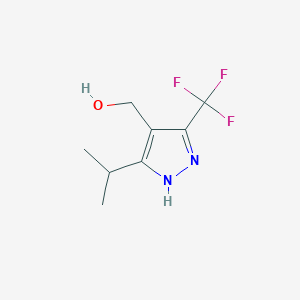
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
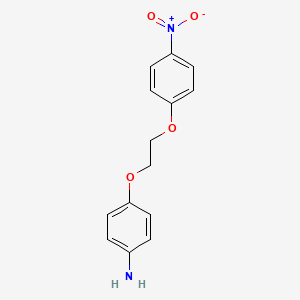
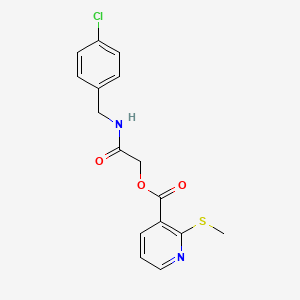


![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
